molecular formula C12H18O3 B8568346 4-(2-Propoxyethoxy)benzyl alcohol

4-(2-Propoxyethoxy)benzyl alcohol

Cat. No.: B8568346
M. Wt: 210.27 g/mol
InChI Key: QKWPTOXCKLXXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Propoxyethoxy)benzyl alcohol (CAS: N/A; Molecular Formula: C₁₅H₂₂O₄; Molecular Weight: 266.33 g/mol) is a benzyl alcohol derivative featuring a para-substituted 2-propoxyethoxy chain. This compound is structurally characterized by an ether-linked propoxyethoxy group attached to the benzyl alcohol core, which confers unique physicochemical and reactivity properties. It is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the context of bisoprolol impurity profiling .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[4-(2-propoxyethoxy)phenyl]methanol

InChI

InChI=1S/C12H18O3/c1-2-7-14-8-9-15-12-5-3-11(10-13)4-6-12/h3-6,13H,2,7-10H2,1H3

InChI Key

QKWPTOXCKLXXTI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Benzyl alcohol derivatives vary widely based on substituent type, position, and electronic properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
Benzyl alcohol -H (parent compound) 108.14 High solubility in polar solvents; oxidized to benzaldehyde with 99% yield .
4-Methoxybenzyl alcohol -OCH₃ (para) 138.16 Electron-donating group enhances oxidation efficiency (high yield) .
4-(Dimethylamino)benzyl alcohol -N(CH₃)₂ (para) 165.23 Strong electron-donating effect; moderate oxidation yield (80%) .
4-(Trifluoromethyl)benzyl alcohol -CF₃ (para) 190.14 Electron-withdrawing group; high yield (99%) under Pt@CHs catalysis .
3-Hydroxybenzyl alcohol -OH (meta) 124.14 Positional isomerism reduces reactivity compared to para-substituted analogs .
4-(2-Propoxyethoxy)benzyl alcohol -O-(CH₂)₂-O-C₃H₇ (para) 266.33 Bulky ether chain increases lipophilicity; steric hindrance may reduce catalytic efficiency.
Key Observations:
  • Substituent Electronic Effects : Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance oxidation yields by stabilizing reactive intermediates, whereas electron-withdrawing groups (e.g., -CF₃) may improve efficiency under specific catalytic conditions (e.g., Pt@CHs) .

Physicochemical Properties

  • Solubility : The hydrophilic 4-methoxy and 4-hydroxy derivatives exhibit higher aqueous solubility than this compound, which is more lipophilic due to its extended ether chain.
  • Thermal Stability : Ether linkages generally improve thermal stability. For example, 4-methoxybenzyl alcohol decomposes at ~200°C, while the target compound’s longer chain may further increase stability.

Reactivity in Oxidation Reactions

Oxidation to benzaldehyde derivatives is a key reaction for benzyl alcohols. Data from catalytic studies (Pt@CHs, 80°C, O₂):

Compound Oxidation Yield (%) Catalyst Efficiency Notes
Benzyl alcohol 99 Baseline efficiency; minimal steric/electronic effects .
4-Methoxybenzyl alcohol >95 Enhanced by electron donation; high turnover frequency .
4-(Trifluoromethyl)benzyl alcohol 99 Electron-withdrawing group stabilizes transition state .
This compound Predicted: 70–85 Steric hindrance from ether chain may reduce accessibility to catalytic sites.

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